R(-)-Denopamine is derived from various natural and synthetic sources. Its classification falls under the category of sympathomimetic agents, which mimic the effects of the sympathetic nervous system. This compound has been studied for its potential benefits in enhancing cardiac output and improving myocardial contractility without significantly increasing heart rate, making it a valuable therapeutic agent in cardiology.
The synthesis of R(-)-denopamine has been approached through several methods, emphasizing stereoselectivity due to its chiral nature. Notable synthetic routes include:
These methods highlight advancements in synthetic organic chemistry aimed at producing high-purity chiral compounds.
R(-)-Denopamine has a complex molecular structure characterized by its β-amino alcohol framework. The chemical formula is CHNO, and it features a dimethoxyphenethyl group attached to an ethanolamine backbone. The stereochemistry at the chiral center is crucial for its biological activity.
This structure plays a significant role in its interaction with β-adrenergic receptors.
R(-)-Denopamine undergoes various chemical reactions typical for β-amino alcohols:
These reactions are essential for developing new derivatives and analogs that could enhance efficacy or reduce side effects.
R(-)-Denopamine acts primarily through selective stimulation of β1-adrenergic receptors located in cardiac tissues. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in:
The selectivity for β1 over β2 receptors minimizes potential side effects associated with non-selective beta agonists, making R(-)-denopamine a preferred choice in clinical settings.
R(-)-Denopamine exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application.
R(-)-Denopamine is primarily utilized in cardiovascular medicine due to its ability to enhance cardiac function. Its applications include:
Additionally, ongoing studies explore its role in combination therapies aimed at optimizing heart function while minimizing adverse effects associated with traditional beta agonists.
R(-)-Denopamine is systematically named as (R)-4-[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-hydroxyethyl]phenol according to IUPAC conventions. This name precisely reflects its molecular architecture: a phenethylamine backbone featuring a β-hydroxyl group and chiral center, substituted with 3,4-dimethoxyphenyl and 4-hydroxyphenyl moieties. Alternative chemical names include (−)-α-(3,4-Dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol and (R)-1-(4-Hydroxyphenyl)-2-(3,4-dimethoxyphenethylamino)ethanol, as documented in pharmacological databases and chemical registries [2] [7]. The compound's molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 317.38 g/mol, and it bears the CAS registry number 71771-90-9, uniquely identifying this enantiomer [3] [7].
Table 1: Systematic Identifiers for R(-)-Denopamine
Identifier Type | Value |
---|---|
IUPAC Name | (R)-4-[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-hydroxyethyl]phenol |
Molecular Formula | C₁₈H₂₃NO₄ |
Molecular Weight | 317.38 g/mol |
CAS Registry No. | 71771-90-9 |
Synonyms | (−)-α-(3,4-Dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol; TA-064; Kalgut |
The absolute (R)-configuration at the chiral β-carbon (C8 in the phenethanolamine chain) is definitively assigned using the Cahn-Ingold-Prelog (CIP) priority rules:1. Priority Assignment: The substituents at the chiral center are prioritized by atomic number:- Priority 1: -OH (oxygen)- Priority 2: -C₆H₄OH (aromatic carbon)- Priority 3: -CH₂NHC₆H₃(OCH₃)₂ (amine-linked carbon)- Priority 4: -H (hydrogen) [1] [4]2. Stereochemical Assignment: When oriented with hydrogen (lowest priority) away from the observer, the descending priority sequence (OH → aromatic ring → amine chain) forms a counterclockwise (S) or clockwise (R) arrangement. For denopamine, the bioactive enantiomer follows a clockwise path, confirming the (R)-configuration. This assignment is experimentally validated via polarimetry (negative rotation) and chiral chromatography [4] [6]. The chiral signature is explicitly denoted in the compound's SMILES notation: COc1cc(CCNC[C@H](O)c2ccc(O)cc2)ccc1OC
, where the @H
descriptor indicates R-configuration [2] [6].
The pharmacological activity of denopamine is strictly enantioselective. The (R)-enantiomer exhibits potent β₁-adrenoceptor agonism (EC₅₀ = 5.8 nM), while the (S)-enantiomer shows >100-fold lower affinity. This disparity arises from stereospecific binding pocket interactions in the β₁-adrenergic receptor, where the (R)-enantiomer's hydroxyl group forms hydrogen bonds with Ser⁴⁹⁵ and Asn⁷⁰⁰ residues—contacts geometrically disfavored by the (S)-enantiomer [3] [6]. Physicochemical differences between enantiomers include:
Table 2: Activity Comparison of Denopamine Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
---|---|---|---|
β₁-Adrenoceptor Agonism | Potent (EC₅₀ ~5.8 nM) | Weak (EC₅₀ >500 nM) | Moderate |
Optical Rotation | Levorotatory ([α]ᴅ < 0) | Dextrorotatory ([α]ᴅ > 0) | 0° |
Therapeutic Efficacy | Active (cardiotonic) | Inactive | Reduced |
R(-)-Denopamine exhibits markedly asymmetric solubility due to its amphiphilic structure (polar hydroxyl/amine groups and hydrophobic aryl rings):
Table 3: Solubility Profile of R(-)-Denopamine
Solvent | Solubility | Conditions |
---|---|---|
DMSO | 10 mg/mL (31.5 mM) | 25°C, clear |
Water | <1 mg/mL | 25°C, insoluble |
Methanol | Moderate | 25°C (qualitative) |
Ethanol | Moderate | 25°C (qualitative) |
Hexane | Negligible | 25°C |
R(-)-Denopamine demonstrates moderate thermal stability:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0